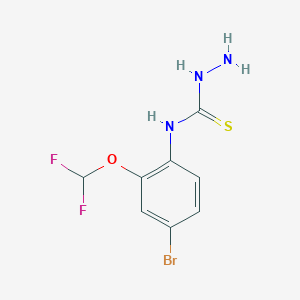
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is an organic compound that features a thiosemicarbazide group attached to a phenyl ring substituted with bromine and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-difluoromethoxybenzaldehyde.
Thiosemicarbazide Formation: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the desired thiosemicarbazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiosemicarbazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products include sulfoxides or sulfones.
Reduction: Reduced products include amines or thiols.
Applications De Recherche Scientifique
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interaction: It may interact with proteins, altering their function or stability.
Pathways: The exact pathways depend on the biological context but often involve disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate
- 4-Bromo-2-(difluoromethoxy)phenylhydrazine
Uniqueness
4-(4-Bromo-2-difluoromethoxyphenyl)-thiosemicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its thiosemicarbazide group, in particular, allows for versatile chemical modifications and interactions.
Propriétés
Numéro CAS |
1303993-91-0 |
|---|---|
Formule moléculaire |
C8H8BrF2N3OS |
Poids moléculaire |
312.14 g/mol |
Nom IUPAC |
1-amino-3-[4-bromo-2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8BrF2N3OS/c9-4-1-2-5(13-8(16)14-12)6(3-4)15-7(10)11/h1-3,7H,12H2,(H2,13,14,16) |
Clé InChI |
WXTGPBNKRBPYEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC(F)F)NC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



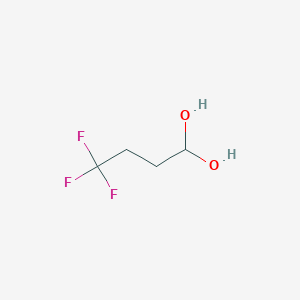
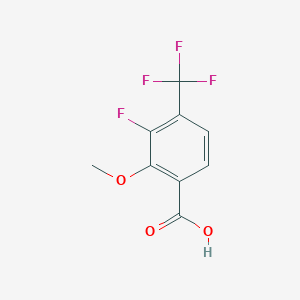

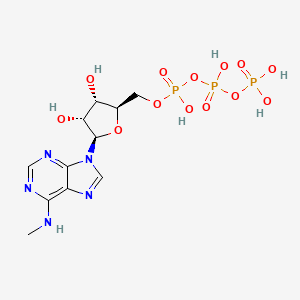



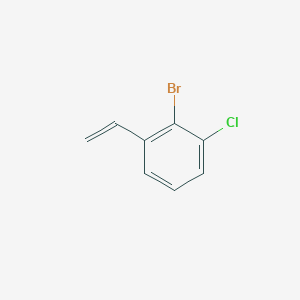




![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
